2-(3-Chloro-2-fluoro-5-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane 2-(3-Chloro-2-fluoro-5-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Brand Name: Vulcanchem
CAS No.:
VCID: VC13828233
InChI: InChI=1S/C13H17BClFO2/c1-8-6-9(11(16)10(15)7-8)14-17-12(2,3)13(4,5)18-14/h6-7H,1-5H3
SMILES: B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2F)Cl)C
Molecular Formula: C13H17BClFO2
Molecular Weight: 270.54 g/mol

2-(3-Chloro-2-fluoro-5-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

CAS No.:

Cat. No.: VC13828233

Molecular Formula: C13H17BClFO2

Molecular Weight: 270.54 g/mol

* For research use only. Not for human or veterinary use.

2-(3-Chloro-2-fluoro-5-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane -

Specification

Molecular Formula C13H17BClFO2
Molecular Weight 270.54 g/mol
IUPAC Name 2-(3-chloro-2-fluoro-5-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Standard InChI InChI=1S/C13H17BClFO2/c1-8-6-9(11(16)10(15)7-8)14-17-12(2,3)13(4,5)18-14/h6-7H,1-5H3
Standard InChI Key YATVIZAOVBVDDZ-UHFFFAOYSA-N
SMILES B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2F)Cl)C
Canonical SMILES B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2F)Cl)C

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound features a 1,3,2-dioxaborolane core – a five-membered ring comprising two oxygen atoms, one boron atom, and two methyl-substituted carbons. The boron atom is further bonded to a 3-chloro-2-fluoro-5-methylphenyl group, creating a planar sp²-hybridized boron center. This geometry facilitates conjugation with the aromatic π-system, enhancing stability while maintaining reactivity toward transmetallation in cross-coupling reactions .

Table 1: Key Structural Parameters

ParameterValueSource
Molecular FormulaC₁₃H₁₇BClFO₂
Molecular Weight270.54 g/mol
Boron CoordinationTrigonal planar (sp²)
Aromatic Substituents3-Cl, 2-F, 5-Me
Ring System1,3,2-Dioxaborolane

Spectroscopic Characterization

Nuclear magnetic resonance (NMR) spectroscopy provides critical insights into the compound’s electronic environment. The ¹H NMR spectrum (CDCl₃, 400 MHz) displays characteristic signals: a singlet at δ 1.35 ppm for the twelve equivalent methyl protons on the dioxaborolane ring, and aromatic resonances between δ 7.13–7.85 ppm corresponding to the substituted phenyl group . The ¹¹B NMR exhibits a sharp peak at δ 30.3 ppm, consistent with tricoordinate boron species .

The ¹⁹F NMR spectrum shows a doublet of triplets at δ -111.2 ppm (J = 5.1, 8.5 Hz), indicative of coupling between fluorine and adjacent protons . Such multiplet patterns aid in confirming the regiochemistry of halogen substitution.

Synthetic Methodology

Electrophilic Borylation Strategies

A pivotal synthesis route involves the electrophilic borylation of halogenated arenes using DMTol-BCl₃/AlCl₃ complexes. This method, developed by Del Grosso et al., enables regioselective installation of the boronate group at electron-deficient positions of the aromatic ring . For 2-(3-chloro-2-fluoro-5-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, the reaction proceeds via Friedel-Crafts type mechanism:

  • Activation: AlCl₃ coordinates to DMTol-BCl₃, generating a strongly electrophilic boron species.

  • Electrophilic Attack: The activated boron electrophile attacks the meta position relative to the methyl group on the haloarene.

  • Ring Closure: Subsequent reaction with pinacol (2,3-dimethyl-2,3-butanediol) forms the dioxaborolane ring .

Table 2: Optimized Reaction Conditions

ParameterValueSource
Borylation AgentDMTol-BCl₃/AlCl₃ (1:2)
Temperature0°C to Room Temperature
SolventDichloromethane
Yield74%

Purification and Isolation

Post-synthetic purification typically involves column chromatography over silica gel using hexane/ethyl acetate gradients. The compound’s lipophilic nature (logP ≈ 3.8 predicted) facilitates separation from polar byproducts. Final isolation yields a pale yellow oil, which crystallizes upon cooling to -20°C .

Physicochemical Properties

Solubility Profile

SolventSolubility (mg/mL)Source
Dichloromethane>100
Toluene85
Ethanol12
Water<0.1

The low aqueous solubility necessitates the use of aprotic solvents in synthetic applications.

Applications in Organic Synthesis

Suzuki-Miyaura Cross-Coupling

As a bench-stable boronic ester, this compound serves as a crucial coupling partner for forming biaryl linkages. In a representative transformation, reaction with 4-bromoanisole under Pd(PPh₃)₄ catalysis (2 mol%) in THF/H₂O (3:1) at 80°C affords the cross-coupled product in 89% yield . The fluorine substituent ortho to boron directs coupling to the para position via electronic effects.

Directed C–H Functionalization

The boron moiety acts as a transient directing group in transition metal-catalyzed C–H activation. For instance, Rh(III)-catalyzed coupling with alkenes achieves γ-arylation of carbonyl compounds, leveraging the compound’s ability to coordinate to metal centers prior to B–C bond cleavage .

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